3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Overview
Description
3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific functional groups, such as the thiazole ring and the carbamoyl group .
Mode of Action
Based on its structural similarity to other thiazole-containing compounds, it may bind to its target proteins or enzymes and modulate their activity . The presence of the isopropylphenyl group could enhance its binding affinity to hydrophobic pockets of these targets .
Biochemical Pathways
Thiazole-containing compounds are known to be involved in a variety of biological processes, including antibacterial activity .
Pharmacokinetics
The presence of the dimethoxy groups and the isopropylphenyl group could potentially affect its solubility and permeability, which in turn could influence its bioavailability .
Result of Action
Based on its structural similarity to other thiazole-containing compounds, it may have potential antibacterial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific studies on these aspects for this compound are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Introduction of the Methoxy Groups: The methoxy groups are typically introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the thiazole and carbamoyl groups, making it less complex.
N-[4-(propan-2-yl)phenyl]benzamide: Lacks the methoxy and thiazole groups.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
3,5-dimethoxy-N-[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14(2)15-5-7-17(8-6-15)24-21(27)11-18-13-31-23(25-18)26-22(28)16-9-19(29-3)12-20(10-16)30-4/h5-10,12-14H,11H2,1-4H3,(H,24,27)(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIVEFPASFKAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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